N,N'-Sulfonyldibutanamide
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Overview
Description
N,N’-Sulfonyldibutanamide is a chemical compound characterized by the presence of sulfonyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Sulfonyldibutanamide typically involves the reaction of butylamine with sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N,N’-Sulfonyldibutanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous extraction and distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N,N’-Sulfonyldibutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction of N,N’-Sulfonyldibutanamide can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
N,N’-Sulfonyldibutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of N,N’-Sulfonyldibutanamide involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting the activity of certain enzymes, leading to the disruption of essential metabolic pathways in bacteria. The sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its function and preventing bacterial growth .
Comparison with Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N-Butylbenzenesulfonamide
Comparison: N,N’-Sulfonyldibutanamide is unique due to its specific combination of sulfonyl and amide functional groups, which confer distinct chemical properties and reactivity. Compared to N,N-Dimethylformamide and N,N-Dimethylacetamide, N,N’-Sulfonyldibutanamide has a higher molecular weight and different solubility characteristics. Unlike N-Butylbenzenesulfonamide, which is primarily used as a plasticizer, N,N’-Sulfonyldibutanamide finds applications in organic synthesis and as an antimicrobial agent .
Properties
CAS No. |
85797-17-7 |
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Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
N-(butanoylsulfamoyl)butanamide |
InChI |
InChI=1S/C8H16N2O4S/c1-3-5-7(11)9-15(13,14)10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
PONGRLCOOUAJME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)NC(=O)CCC |
Origin of Product |
United States |
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